7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound known for its diverse applications in scientific research and industry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure combining pyrazole and pyrimidine rings. The presence of cyclopropyl and fluorophenyl groups enhances its chemical properties, making it a valuable molecule in various fields.
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, can interact with various biological targets through different mechanisms, such as inhibitory or modulatory effects .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their potential applications in various fields, including as fluorophores for studying the dynamics of intracellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under acidic conditions . The reaction proceeds through nucleophilic attack and cyclocondensation, forming the desired pyrazolo[1,5-a]pyrimidine structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving consistent quality in large-scale production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is studied for its interactions with biological macromolecules. It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: This compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate
Comparison: Compared to similar compounds, 7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits unique properties due to the presence of the cyclopropyl and fluorophenyl groups. These substituents enhance its chemical stability, reactivity, and biological activity, making it a more versatile and potent compound for various applications.
Properties
IUPAC Name |
7-cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-11-4-2-1-3-10(11)12-8-15-18-13(16(21)22)7-14(9-5-6-9)20(15)19-12/h1-4,7-9H,5-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWKBSRJLDFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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